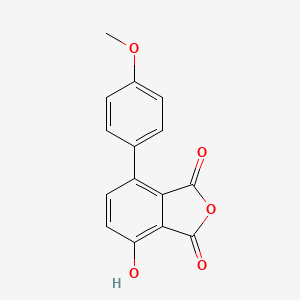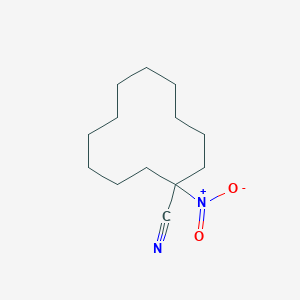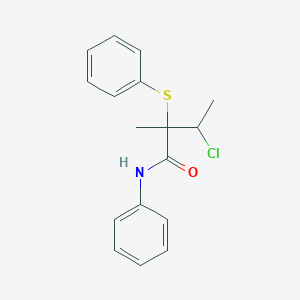
4-Hydroxy-7-(4-methoxyphenyl)-2-benzofuran-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-7-(4-methoxyphenyl)-2-benzofuran-1,3-dione is a compound that belongs to the class of benzofuran derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-7-(4-methoxyphenyl)-2-benzofuran-1,3-dione can be achieved through several methods. One common approach involves the Pechmann condensation reaction, which is a well-known method for synthesizing coumarin derivatives . This reaction typically involves the condensation of phenols with β-ketoesters in the presence of a Lewis acid catalyst.
Industrial Production Methods
For industrial production, the Pechmann condensation method can be optimized by using various Lewis acids to improve yield and reaction efficiency . Additionally, green chemistry approaches such as microwave-assisted synthesis can be employed to reduce reaction time and energy consumption .
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-7-(4-methoxyphenyl)-2-benzofuran-1,3-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-7-(4-methoxyphenyl)-2-benzofuran-1,3-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Hydroxy-7-(4-methoxyphenyl)-2-benzofuran-1,3-dione involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase (COX) enzymes, while its anticancer activity is linked to the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Hydroxy-4-methylcoumarin: Known for its use as a choleretic drug.
Novobiocin: An antibiotic that inhibits DNA gyrase.
Dalbergin: Exhibits antitumor, antibacterial, and antioxidant activities.
Uniqueness
4-Hydroxy-7-(4-methoxyphenyl)-2-benzofuran-1,3-dione is unique due to its specific structural features, which confer distinct biological activities and applications. Its combination of a benzofuran core with hydroxy and methoxy substituents enhances its potential as a versatile compound in various scientific and industrial fields.
Eigenschaften
CAS-Nummer |
84185-72-8 |
|---|---|
Molekularformel |
C15H10O5 |
Molekulargewicht |
270.24 g/mol |
IUPAC-Name |
4-hydroxy-7-(4-methoxyphenyl)-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C15H10O5/c1-19-9-4-2-8(3-5-9)10-6-7-11(16)13-12(10)14(17)20-15(13)18/h2-7,16H,1H3 |
InChI-Schlüssel |
ZHFSFGWEHKATKK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=C3C(=C(C=C2)O)C(=O)OC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1'-[Oxybis(methyleneselanyl)]bis(4-methoxybenzene)](/img/structure/B14424915.png)


![1-[(2-Carboxy-4-phenylbutyl)(methyl)carbamoyl]-D-proline](/img/structure/B14424931.png)





![4,4'-Dibutyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14424961.png)



